molecular formula C16H22N6OS B1344433 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-39-3

2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1344433
CAS No.: 1071296-39-3
M. Wt: 346.5 g/mol
InChI Key: YCFRCZKJZMWJHU-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

One notable study reported the synthesis of a closely related compound, demonstrating it possesses significantly higher antioxidant ability compared to butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. This suggests potential for these compounds in applications requiring antioxidant properties, such as in the development of new pharmaceuticals or in materials science to prevent oxidation-related damage (Šermukšnytė et al., 2022).

Cancer Research

Another research effort focused on derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, which were tested for cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Some synthesized compounds showed selective cytotoxicity towards the melanoma cell line, highlighting their potential as candidates for further investigation in cancer therapy. Notably, certain compounds were identified as highly active in 3D cell cultures and inhibited cancer cell migration, marking them as potential antimetastatic agents (Šermukšnytė et al., 2022).

Antimicrobial Activities

Research on novel Schiff bases containing the 1,2,4-triazole ring has been conducted, revealing that certain derivatives exhibit antimicrobial activities. This suggests their utility in developing new antimicrobial agents, which could address the growing problem of antibiotic resistance (Mobinikhaledi et al., 2010).

Enzyme Inhibition

Compounds derived from 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have been investigated for their potential to inhibit specific enzymes, such as lipase and α-glucosidase. Such activities are of interest in the treatment of diseases like obesity and diabetes, where enzyme regulation plays a critical role (Bekircan et al., 2015).

Safety and Hazards

This compound is labeled as an irritant . Please handle it with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

2-[(4-Allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. This compound has also been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, the compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, localization to the mitochondria may allow the compound to affect mitochondrial function and energy production .

Properties

IUPAC Name

2-[[5-[1-(4-methylanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-4-9-22-15(20-21-16(22)24-10-14(23)19-17)12(3)18-13-7-5-11(2)6-8-13/h4-8,12,18H,1,9-10,17H2,2-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRCZKJZMWJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=NN=C(N2CC=C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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